molecular formula C12H9ClO2S B13861601 [4-Chloro-2-(3-thienyl)phenyl]acetic acid

[4-Chloro-2-(3-thienyl)phenyl]acetic acid

Cat. No.: B13861601
M. Wt: 252.72 g/mol
InChI Key: HMXOHJUWYQLINQ-UHFFFAOYSA-N
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Description

[4-Chloro-2-(3-thienyl)phenyl]acetic acid: is an organic compound that features a phenyl ring substituted with a chlorine atom and a thienyl group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(3-thienyl)phenyl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-thiophenecarboxaldehyde.

    Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate compound.

    Acetic Acid Introduction: The intermediate is then subjected to a reaction with acetic anhydride in the presence of a catalyst to introduce the acetic acid moiety.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and acetic acid introduction reactions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-Chloro-2-(3-thienyl)phenyl]acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products:

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

    Catalysis: [4-Chloro-2-(3-thienyl)phenyl]acetic acid is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

Industry:

    Material Science: The compound is used in the synthesis of advanced materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of [4-Chloro-2-(3-thienyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

    [4-Chloro-2-(3-thienyl)phenyl]propionic acid: Similar structure but with a propionic acid moiety.

    [4-Chloro-2-(3-thienyl)phenyl]butyric acid: Contains a butyric acid moiety instead of acetic acid.

Uniqueness:

    Structural Features: The presence of both a chlorine atom and a thienyl group on the phenyl ring, along with the acetic acid moiety, makes [4-Chloro-2-(3-thienyl)phenyl]acetic acid unique.

    Reactivity: Its reactivity profile differs from similar compounds due to the specific arrangement of functional groups.

Properties

Molecular Formula

C12H9ClO2S

Molecular Weight

252.72 g/mol

IUPAC Name

2-(4-chloro-2-thiophen-3-ylphenyl)acetic acid

InChI

InChI=1S/C12H9ClO2S/c13-10-2-1-8(5-12(14)15)11(6-10)9-3-4-16-7-9/h1-4,6-7H,5H2,(H,14,15)

InChI Key

HMXOHJUWYQLINQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC=C2)CC(=O)O

Origin of Product

United States

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